molecular formula C11H16O4 B8590468 Diethyl 2-methyl-2-propargyl-malonate

Diethyl 2-methyl-2-propargyl-malonate

Cat. No.: B8590468
M. Wt: 212.24 g/mol
InChI Key: BAFKITGIBLTYMM-UHFFFAOYSA-N
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Description

Its structure enables diverse reactivity, particularly in cycloaddition and alkylation reactions, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

diethyl 2-methyl-2-prop-2-ynylpropanedioate

InChI

InChI=1S/C11H16O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h1H,6-8H2,2-4H3

InChI Key

BAFKITGIBLTYMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC#C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Malonate esters vary based on substituents at the central carbon and ester groups. Key analogues include:

Compound Name Substituents (R1, R2) Ester Groups Molecular Weight (g/mol) Key Features
Diethyl 2-methyl-2-propargyl-malonate* Methyl, Propargyl Diethyl ~212† High reactivity due to propargyl group; potential for click chemistry
Dimethyl 2-allyl-2-propargyl-malonate Allyl, Propargyl Dimethyl 210.23 Dual unsaturated groups (alkene/alkyne) enable sequential reactions
Diethyl 2,2-dipropargyl-malonate Two Propargyl groups Diethyl 220.25 Enhanced alkyne density for polymerization or cross-coupling
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate Methyl, 2-Nitrophenyl Dimethyl 267.23 Electron-withdrawing nitro group increases electrophilicity
Diethyl malonate (parent compound) Hydrogen, Hydrogen Diethyl 160.17 Baseline for comparing substituent effects

*Hypothetical molecular weight based on analogous compounds. †Estimated using standard atomic weights.

Key Observations :

  • Propargyl vs. Allyl Groups : Propargyl-containing derivatives (e.g., dimethyl 2-allyl-2-propargyl-malonate ) exhibit dual reactivity for both alkyne-specific (e.g., Huisgen cycloaddition) and alkene-specific (e.g., Diels-Alder) reactions, whereas allyl groups primarily participate in electrophilic additions.
  • Ester Group Impact : Diethyl esters generally have higher molecular weights and lower polarity than dimethyl esters, leading to higher boiling points and reduced water solubility .
  • Electron-Deficient Substituents : Nitro groups (e.g., in dimethyl 2-methyl-2-(2-nitrophenyl)malonate ) enhance electrophilicity at the central carbon, favoring nucleophilic attack.
Physical-Chemical Properties

Data from analogous compounds suggest trends:

Property This compound* Diethyl Malonate Dimethyl Malonate
State at Room Temp. Liquid (predicted) Liquid Liquid
Molecular Weight ~212† 160.17 132.00
Boiling Point >200°C (estimated) 199°C 181°C
Water Solubility Low 1.4 g/L 3.2 g/L

*Predicted based on structural similarities.

Insights :

  • Bulky substituents (e.g., propargyl) increase molecular weight and reduce solubility compared to parent diethyl malonate.
  • Dimethyl esters exhibit higher water solubility due to shorter alkyl chains .

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